molecular formula C15H10Cl2O3 B1292247 2-Acetoxy-2',6'-dichlorobenzophenone CAS No. 890098-82-5

2-Acetoxy-2',6'-dichlorobenzophenone

Cat. No.: B1292247
CAS No.: 890098-82-5
M. Wt: 309.1 g/mol
InChI Key: UKUTWPUUEWSRGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’,6’-dichlorobenzophenone typically involves the acetylation of 2,6-dichlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually include heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of 2-Acetoxy-2’,6’-dichlorobenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2’,6’-dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’,6’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-2’,6’-dichlorobenzophenone is unique due to the presence of both chlorine atoms and an acetoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2-(2,6-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUTWPUUEWSRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641600
Record name 2-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-82-5
Record name [2-(Acetyloxy)phenyl](2,6-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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